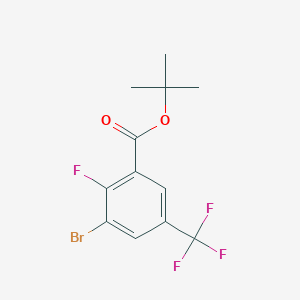

tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate

描述

属性

IUPAC Name |

tert-butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF4O2/c1-11(2,3)19-10(18)7-4-6(12(15,16)17)5-8(13)9(7)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWPQXNLSQDYGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Lithiation-Mediated Bromination

The tert-butyl ester group serves as a directing group for ortho-lithiation, enabling regioselective bromination. Adapted from CN103012122A, a modified procedure involves:

-

Starting Material : tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate.

-

Lithiation : Dissolve the substrate in anhydrous tetrahydrofuran (THF) under nitrogen at -78°C. Add tert-butyl lithium (1.3 M in hexanes) and N,N,N',N'-tetramethylethylenediamine (TMEDA) to generate a lithiated intermediate at the 3-position.

-

Bromination : Quench the lithiated species with 1,2-dibromoethane or bromine, yielding tert-butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate.

Key Data :

This method leverages the electron-withdrawing trifluoromethyl group to stabilize negative charge during lithiation, ensuring high regioselectivity.

Transition Metal-Catalyzed Cross-Coupling

Nickel-Catalyzed Borylation and Bromination

Inspired by Macmillan Group protocols, a two-step cross-coupling strategy enables bromine introduction:

-

Borylation : React tert-butyl 2-fluoro-5-(trifluoromethyl)benzoate with bis(pinacolato)diboron (B2pin2) using [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 and NiCl2·DME under blue LED irradiation to form the boronate ester.

-

Suzuki-Miyaura Bromination : Treat the boronate with copper(II) bromide (CuBr2) in dimethylformamide (DMF) at 80°C, replacing the boron group with bromine.

Reaction Conditions :

-

Catalyst : NiCl2·DME (5 mol%), Ir photocatalyst (1 mol%)

-

Ligand : 4,4'-Di-tert-butyl-2,2'-dipyridyl

Advantages :

Sequential Electrophilic Aromatic Substitution

Fluorination Followed by Bromination

Electrophilic aromatic substitution (EAS) offers a classical route:

-

Nitration and Reduction :

-

Nitrate tert-butyl 3-bromo-5-(trifluoromethyl)benzoate using HNO3/H2SO4.

-

Reduce the nitro group to amine with H2/Pd-C.

-

-

Schiemann Reaction : Convert the amine to a diazonium salt with NaNO2/HCl, then treat with HBF4 to introduce fluorine.

Challenges :

-

Trifluoromethyl groups deactivate the ring, requiring harsh conditions.

-

Competing side reactions at the 2- and 4-positions necessitate careful stoichiometry.

Esterification of Pre-Functionalized Benzoic Acids

Carboxylic Acid to tert-Butyl Ester

A convergent approach involves synthesizing 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid first, followed by esterification:

-

Synthesis of Benzoic Acid :

-

Esterification :

Optimized Conditions :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield Range | Scalability | Cost |

|---|---|---|---|

| Directed Lithiation | 85–92% | Moderate | High |

| Nickel Catalysis | 78–85% | High | Medium |

| Electrophilic Substitution | 65–75% | Low | Low |

| Esterification | 88–94% | High | Low |

Key Findings :

化学反应分析

Types of Reactions: tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₂BrF₃O₂

- Molecular Weight : 325.1217 g/mol

- Purity : Typically >98%

The compound features a benzoate structure with a bromine atom and a trifluoromethyl group attached to the benzene ring, enhancing its chemical reactivity and biological activity.

Organic Synthesis

Tert-butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce fluorinated aromatic systems into larger molecules. The trifluoromethyl group significantly influences the electronic properties of the compound, enhancing lipophilicity and stability, which are crucial for drug efficacy.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in synthesizing potential drug candidates. Its unique structural features allow it to interact with various biological targets, making it useful in studies focused on enzyme inhibition and protein-ligand interactions. The presence of the bromine atom can facilitate nucleophilic substitution reactions, leading to the formation of derivatives with distinct biological activities.

Biological Studies

Research has indicated that this compound can act as an enzyme inhibitor by binding to active sites and preventing substrate interaction. This property is particularly relevant in enzyme kinetics studies, where understanding the binding affinity and specificity can lead to the development of more effective therapeutics.

Industrial Applications

This compound is also employed in producing specialty chemicals that exhibit high thermal stability and resistance to degradation. Its applications extend to developing agrochemicals that require specific functional groups for enhanced activity against pests or diseases.

Anticancer Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of cell cycle progression, suggesting potential applications in cancer therapy.

Anti-inflammatory Effects

Research has shown that related compounds containing trifluoromethyl groups significantly reduce inflammatory markers in animal models. This indicates their potential utility in developing anti-inflammatory drugs.

Antimicrobial Efficacy

In vitro studies revealed that compounds similar to this compound effectively inhibited bacterial growth, highlighting their potential for developing new antimicrobial agents.

作用机制

The mechanism of action of tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

相似化合物的比较

Bromo vs. Chloro Derivatives

- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 261763-03-5):

Fluorine Positioning and Electronic Effects

- tert-Butyl (3-bromo-5-fluorophenyl)carbamate (CAS 1870366-60-1):

Ester Group Variations

Methyl and Ethyl Esters

- Methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS 187331-46-0):

Heterocyclic Analogues

- 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (CAS 1031929-01-7):

Data Tables

Table 1. Structural and Physical Comparison

Research Findings and Trends

Reactivity in Cross-Coupling : The tert-butyl ester in the target compound offers steric protection, enhancing stability during reactions like Suzuki couplings, whereas methyl/ethyl esters may require milder conditions for deprotection .

Electron-Withdrawing Effects : The trifluoromethyl group and halogens (Br, F) synergistically activate the aromatic ring for electrophilic substitution or cross-coupling, contrasting with carbamate derivatives, which lack this activation .

Safety and Handling : Brominated analogs (e.g., the target compound) often exhibit higher toxicity (Risk Code R25) compared to chlorinated derivatives (Risk Code R36/37/38) .

生物活性

Introduction

Tert-butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate (CAS: 2379322-51-5) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and enzyme inhibition. Its unique structural features, including the presence of trifluoromethyl and bromo substituents, enhance its potential as a drug candidate and research tool.

Chemical Structure and Properties

The molecular formula for this compound is , and its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : 343.12 g/mol

- SMILES Notation : CC(C)(C)OC(=O)C1=CC(C(F)(F)F)=CC(Br)=C1F

The compound's structure features a benzoate moiety with a trifluoromethyl group that significantly influences its biological interactions and pharmacological properties.

Enzyme Inhibition

This compound has been utilized in studies exploring its role as an enzyme inhibitor. The trifluoromethyl group is known to enhance binding affinity to various enzymes, making this compound a valuable tool in understanding enzyme-ligand interactions.

The mechanism by which this compound exerts its biological effects typically involves:

- Binding to Active Sites : The compound may bind to the active site of enzymes, inhibiting their catalytic activity.

- Modulation of Protein-Ligand Interactions : The unique electronic properties imparted by the trifluoromethyl group can enhance specificity for certain molecular targets, potentially leading to increased efficacy in therapeutic applications .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure of benzoate derivatives can significantly affect their biological activity. For instance, studies on fluorinated benzoates demonstrate that introducing a trifluoromethyl group at specific positions enhances the potency against biological targets, such as liver X receptors (LXR) .

| Compound | Position of Trifluoromethyl Group | Biological Activity |

|---|---|---|

| A | Para | Moderate LXR Agonist |

| B | Meta | Low LXR Agonist |

| C | Ortho | High LXR Agonist |

Antimicrobial and Anti-inflammatory Properties

Compounds containing trifluoromethyl groups have shown promise in antimicrobial and anti-inflammatory activities. Preliminary studies suggest that this compound may exhibit similar properties, potentially making it a candidate for further investigation in therapeutic settings .

Case Studies

- Liver X Receptor Agonism :

- Anticancer Potential :

常见问题

Q. What are the recommended synthetic routes for tert-butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate, and how are reaction conditions optimized?

- Synthesis Pathways :

- Esterification : React 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 2091606-48-1, ) with tert-butanol under acid catalysis (e.g., H₂SO₄ or HCl). Optimize temperature (80–100°C) and solvent (toluene or DMF) to maximize yield .

- Electrophilic Substitution : Introduce bromine and fluorine substituents sequentially on a pre-functionalized benzoate ester via electrophilic halogenation (e.g., Br₂/FeBr₃ for bromination, Selectfluor® for fluorination) .

- Optimization : Monitor reaction progress via HPLC (retention time ~0.90–1.23 min, as in ) and adjust stoichiometry of halogenating agents to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹⁹F NMR to resolve trifluoromethyl (-CF₃, δ ~ -60 to -65 ppm) and fluoroaryl (δ ~ -110 ppm) signals; ¹H/¹³C NMR for ester (tert-butyl: δ ~1.3 ppm (¹H), 28 ppm (¹³C)) .

- LCMS : Confirm molecular ion [M+H]⁺ (expected m/z ~350–450, depending on adducts) and purity (>95%) using conditions similar to .

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and halogen substituents influence reactivity in cross-coupling reactions?

- Electronic Properties :

- The -CF₃ group is strongly electron-withdrawing, activating the aryl bromide toward nucleophilic aromatic substitution (SNAr) but deactivating it toward Suzuki-Miyaura coupling.

- The ortho-fluoro substituent increases steric hindrance, potentially slowing coupling reactions .

- Methodological Adjustments :

Q. How does this compound compare structurally and functionally to its carboxylic acid analog (3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid)?

-

Key Differences :

Q. What contradictions exist in reported data on this compound’s stability under oxidative conditions?

- Reported Stability :

- notes ethyl analogs are stable under standard conditions but degrade with strong oxidizers (e.g., KMnO₄, HNO₃).

- Patent data () suggests the tert-butyl group enhances stability compared to methyl/ethyl esters.

- Resolution Strategy :

- Conduct accelerated stability studies (40°C/75% RH) with LCMS monitoring to identify degradation products (e.g., benzoic acid formation via ester hydrolysis) .

Methodological and Mechanistic Questions

Q. What strategies mitigate steric hindrance during functionalization of the ortho-fluoro substituent?

- Steric Mitigation :

- Use transition-metal catalysts with flexible coordination geometries (e.g., Ni or Cu for Ullmann coupling) .

- Introduce directing groups (e.g., -Bpin) to guide regioselective functionalization .

Q. How can researchers validate the compound’s role as a kinase inhibitor intermediate?

- Biological Testing :

- Synthetic Utility : The bromo substituent allows late-stage diversification via cross-coupling to install pharmacophores .

Comparative Analysis

Q. How does this compound differ from analogs like tert-butyl 3-bromo-5-(trifluoromethyl)benzoate ( )?

- Structural Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。